![molecular formula C13H18BrN3O2 B1381362 2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate CAS No. 1823184-03-7](/img/structure/B1381362.png)
2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate
Vue d'ensemble
Description
2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate is a useful research compound. Its molecular formula is C13H18BrN3O2 and its molecular weight is 328.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Memory Facilitation
A study focused on synthesizing compounds related to 2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate, specifically targeting learning and memory facilitation in mice. It reported that compound 6j, synthesized in the study, significantly improved learning and memory abilities in mice, as evidenced by shortened arrival times and reduced errors in water maze tests (Li Ming-zhu, 2012).
Antimicrobial Properties
Another study explored the antimicrobial properties of hydrazide derivatives synthesized from 2-chloro benzo[d]thiazole and ethyl 2-(piperazin-1-yl) acetate. The study found that compounds 3, 4, 5a, and 5b did not exhibit significant antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans (Al-Talib, Al-Soud, Abussaud, Khshashneh, 2016).
Antibacterial and Antifungal Activities
A research synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and evaluated their in vitro antimicrobial activities. Notably, compounds 5d, 5e, 5h, and 5m showed excellent antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Rajkumar, Kamaraj, Krishnasamy, 2014).
Antitumor Activity
A series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were designed, synthesized, and tested for antitumor activities. Compounds 5a, 5c, and 6a demonstrated potent antiproliferative activity against certain cancer cell lines, with compound 6a notably inducing cell apoptosis and causing G1-phase arrest in the cell division cycle in the HeLa cell line (Wu, Ding, Tang, Ye, Peng, Hu, 2017).
Vasodilation Properties
Research conducted on 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates found significant vasodilation properties in certain synthesized compounds. This suggests potential applications in treating cardiovascular conditions (Girgis, Mishriky, Farag, El-Eraky, Farag, 2008).
Insecticide Development
A study using 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine as a lead compound designed a series of derivatives with potential as novel insecticides. These compounds demonstrated growth-inhibiting and larvicidal activities against the armyworm, offering a new approach to pest control (Cai, Li, Fan, Huang, Shao, Song, 2010).
Propriétés
IUPAC Name |
2-[4-(5-bromopyridin-2-yl)piperazin-1-yl]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O2/c1-11(18)19-9-8-16-4-6-17(7-5-16)13-3-2-12(14)10-15-13/h2-3,10H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTYZUXSZQZKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1CCN(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



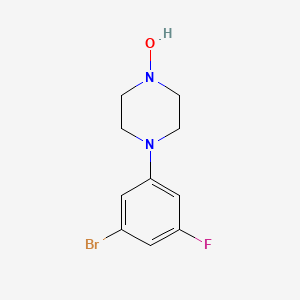
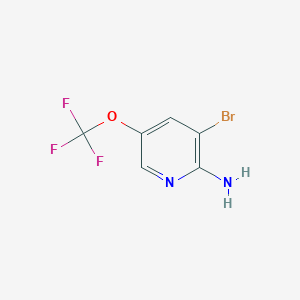
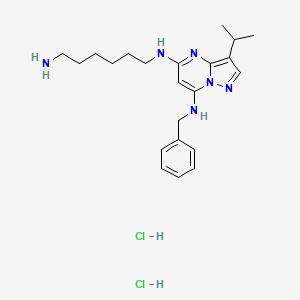
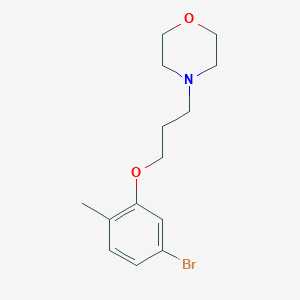
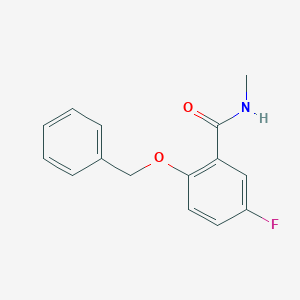
![7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1381291.png)

![5-Bromo-4-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1381294.png)
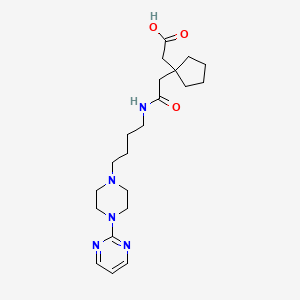

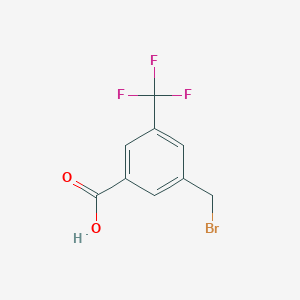

![2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381302.png)
